molecular formula C10H8O2 B14130640 3-(2-Methoxyphenyl)propiolaldehydeE CAS No. 154884-63-6

3-(2-Methoxyphenyl)propiolaldehydeE

Cat. No.: B14130640
CAS No.: 154884-63-6
M. Wt: 160.17 g/mol
InChI Key: AZGJAWXLPRFFQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Methoxyphenyl)propiolaldehydeE is an organic compound with the molecular formula C10H10O2 It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a propiolaldehyde moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(2-Methoxyphenyl)propiolaldehydeE can be synthesized through several methods. One common approach involves the reaction of 2-methoxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)propiolaldehydeE undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethyl sulfoxide.

Major Products Formed

    Oxidation: 3-(2-Methoxyphenyl)propionic acid.

    Reduction: 3-(2-Methoxyphenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Methoxyphenyl)propiolaldehydeE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)propiolaldehydeE involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The methoxy group may also influence the compound’s overall reactivity and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)propiolaldehyde: Similar structure but with the methoxy group in the para position.

    3-(2-Methoxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    3-(2-Methoxyphenyl)propanol: Similar structure but with an alcohol group instead of an aldehyde.

Uniqueness

3-(2-Methoxyphenyl)propiolaldehydeE is unique due to the specific positioning of the methoxy group and the presence of the propiolaldehyde moiety

Properties

CAS No.

154884-63-6

Molecular Formula

C10H8O2

Molecular Weight

160.17 g/mol

IUPAC Name

3-(2-methoxyphenyl)prop-2-ynal

InChI

InChI=1S/C10H8O2/c1-12-10-7-3-2-5-9(10)6-4-8-11/h2-3,5,7-8H,1H3

InChI Key

AZGJAWXLPRFFQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C#CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.